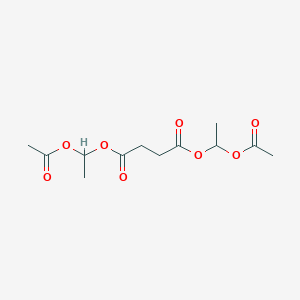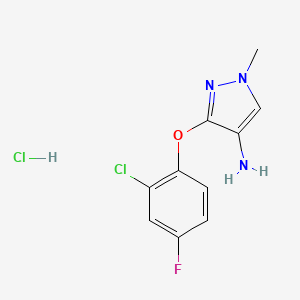![molecular formula C17H25N3O2S2 B15112669 2-(methylsulfanyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}pyridine-3-carboxamide](/img/structure/B15112669.png)
2-(methylsulfanyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(methylsulfanyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with a carboxamide group, a methylsulfanyl group, and a thiomorpholin-oxan-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}pyridine-3-carboxamide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amidation reaction using an appropriate amine and a carboxylic acid derivative.
Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using a methylthiol reagent.
Formation of the Thiomorpholin-oxan-ylmethyl Group: This group can be synthesized through a series of reactions involving the formation of a thiomorpholine ring and its subsequent attachment to an oxane ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfanyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro compounds, halogenated pyridines.
Scientific Research Applications
2-(methylsulfanyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(methylsulfanyl)-4-morpholino1benzothieno[3,2-d]pyrimidine
- [(4Z)-5-(methylsulfanyl)-4-penten-2-yn-1-yl]benzene
Uniqueness
2-(methylsulfanyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}pyridine-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C17H25N3O2S2 |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
2-methylsulfanyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H25N3O2S2/c1-23-16-14(3-2-6-18-16)15(21)19-13-17(4-9-22-10-5-17)20-7-11-24-12-8-20/h2-3,6H,4-5,7-13H2,1H3,(H,19,21) |
InChI Key |
YLBAMURBFUYZJH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCC2(CCOCC2)N3CCSCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[(1-Ethylpyrazol-4-yl)methylamino]methyl]-2-methoxyphenol;hydrochloride](/img/structure/B15112587.png)
![2-[5-(1,2-Oxazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B15112591.png)
![2-[(1-Cyclohexylpiperidin-4-yl)oxy]-4-(trifluoromethyl)pyrimidine](/img/structure/B15112611.png)

![3-(4-Chlorophenyl)-2,5-dimethyl-7-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}pyrazolo[1,5-a]pyrimidine](/img/structure/B15112622.png)

![2-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B15112632.png)

![2-[(1-Ethyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride](/img/structure/B15112635.png)
![3-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]naphthalen-2-ol](/img/structure/B15112639.png)

![5-(2-methylpyridin-3-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine](/img/structure/B15112659.png)

![2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B15112662.png)
